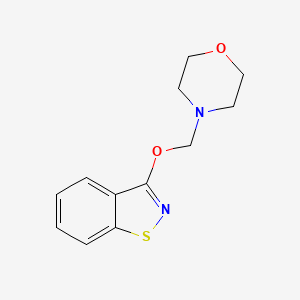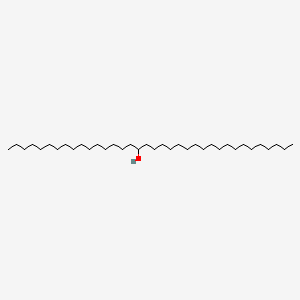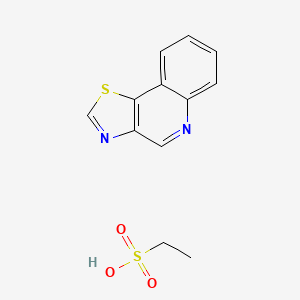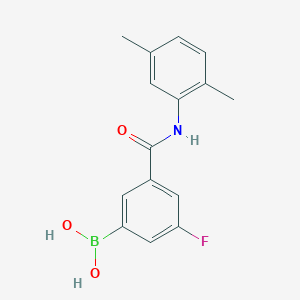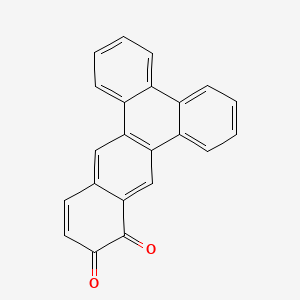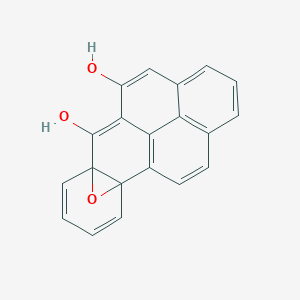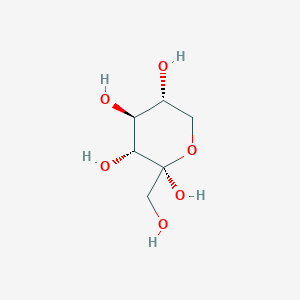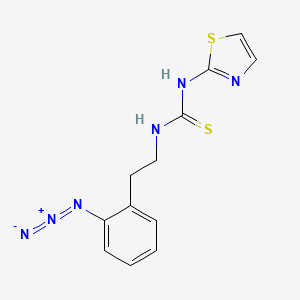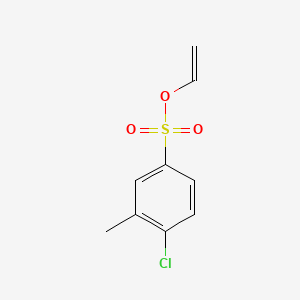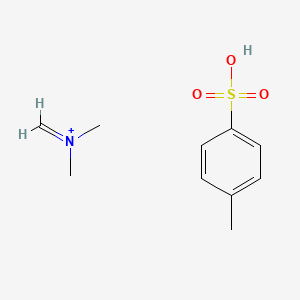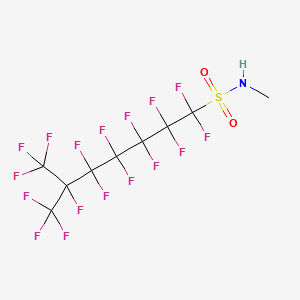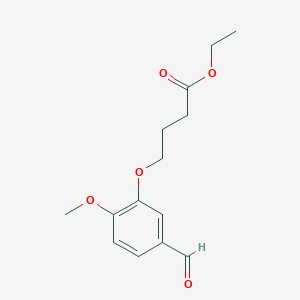
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate is an organic compound with the molecular formula C14H18O5 It is a derivative of butanoic acid and features a formyl group and a methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate typically involves the esterification of 4-(3-formyl-6-methoxyphenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Starting Materials: 4-(3-formyl-6-methoxyphenoxy)butanoic acid, ethanol, sulfuric acid.
Reaction Conditions: Reflux, typically at temperatures around 78-80°C.
Procedure: The acid and ethanol are mixed in a reaction flask, and a few drops of sulfuric acid are added as a catalyst. The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(3-carboxy-6-methoxyphenoxy)butanoic acid.
Reduction: Ethyl 4-(3-hydroxymethyl-6-methoxyphenoxy)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate involves its reactive formyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a building block in organic synthesis. The methoxyphenoxy group provides additional sites for chemical modification, enhancing its versatility.
Comparaison Avec Des Composés Similaires
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate can be compared with other similar compounds such as:
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate: Similar structure but with different positioning of the formyl and methoxy groups.
Ethyl 4-(3-formyl-5-methoxyphenoxy)butanoate: Another isomer with a different arrangement of substituents.
Ethyl 4-(3-formyl-6-ethoxyphenoxy)butanoate: Similar compound with an ethoxy group instead of a methoxy group.
These comparisons highlight the unique structural features of this compound, such as the specific positioning of the formyl and methoxy groups, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C14H18O5 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
ethyl 4-(5-formyl-2-methoxyphenoxy)butanoate |
InChI |
InChI=1S/C14H18O5/c1-3-18-14(16)5-4-8-19-13-9-11(10-15)6-7-12(13)17-2/h6-7,9-10H,3-5,8H2,1-2H3 |
Clé InChI |
LZZORYCNFLIFKG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCOC1=C(C=CC(=C1)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


